
Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate is a chemical compound characterized by its complex molecular structure, which includes a tert-butyl group, an azetidine ring, and a trifluoromethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the cyclization of a suitable precursor containing the trifluoromethoxyphenyl group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group can enhance the stability and reactivity of the resulting compounds.
Biology: In biological research, Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate may be used as a probe to study biological processes or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or improve existing ones. Its unique structure may contribute to the development of compounds with enhanced pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as increased resistance to degradation or improved performance in various applications.
Mécanisme D'action
The mechanism by which Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the compound's role within it.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine: This compound shares a similar trifluoromethoxyphenyl group but has a different core structure.
3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: Another related compound with a fluorophenyl group instead of a trifluoromethoxyphenyl group.
Uniqueness: Tert-butyl 3-(4-(trifluoromethoxy)phenyl)azetidine-1-carboxylate is unique due to its azetidine ring, which provides distinct chemical reactivity compared to pyrazole-based compounds. This structural difference can lead to different biological and chemical properties.
Propriétés
Formule moléculaire |
C15H18F3NO3 |
|---|---|
Poids moléculaire |
317.30 g/mol |
Nom IUPAC |
tert-butyl 3-[4-(trifluoromethoxy)phenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO3/c1-14(2,3)22-13(20)19-8-11(9-19)10-4-6-12(7-5-10)21-15(16,17)18/h4-7,11H,8-9H2,1-3H3 |
Clé InChI |
LLSOZIRHGZIWJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


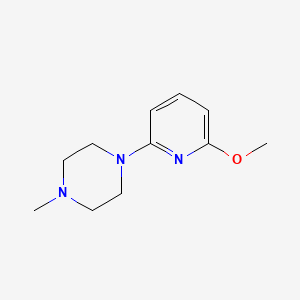
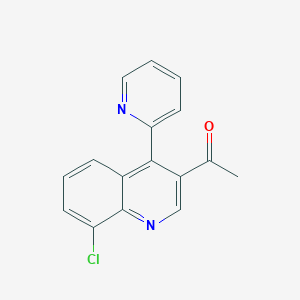


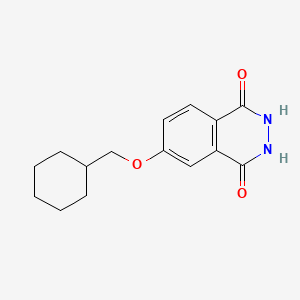
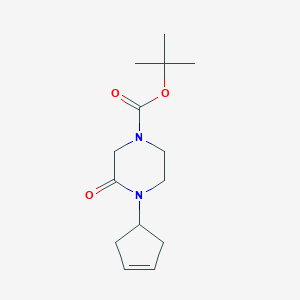

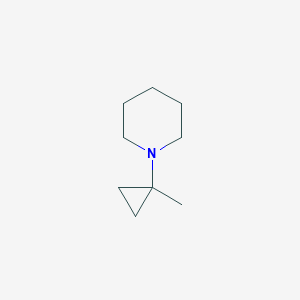
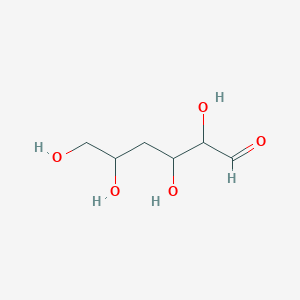
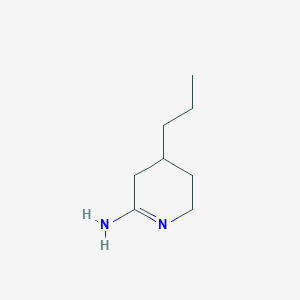
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
